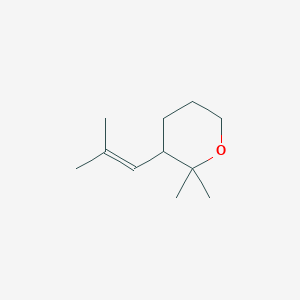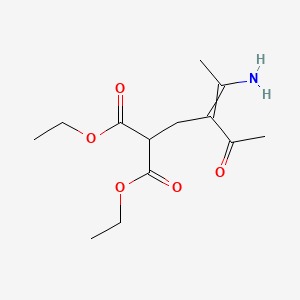
Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate is an organic compound with a complex structure that includes both ester and amine functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (diethyl malonate) is converted into its enolate ion by reaction with sodium ethoxide in ethanol. This enolate ion then reacts with an appropriate alkyl halide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, would be tailored to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.
Common Reagents and Conditions
Oxidation: Common reagents include hydroxylamine for forming oximes and hydrazine for forming hydrazones.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and strong bases like sodium ethoxide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydroxylamine forms oximes, while reduction with LiAlH4 forms alcohols.
科学研究应用
Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of polymers and other industrial chemicals.
作用机制
The mechanism by which Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate exerts its effects involves its functional groups. The ester groups can undergo hydrolysis, while the amine group can participate in nucleophilic substitution reactions. These reactions can lead to the formation of various intermediates and products, depending on the conditions .
相似化合物的比较
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity in alkylation reactions.
Diethyl 2,2-diallylmalonate: Another ester with similar structural features.
Uniqueness
Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate is unique due to the presence of both ester and amine functional groups, which allows it to participate in a wider range of chemical reactions compared to simpler esters like diethyl malonate .
属性
CAS 编号 |
113618-91-0 |
|---|---|
分子式 |
C13H21NO5 |
分子量 |
271.31 g/mol |
IUPAC 名称 |
diethyl 2-(2-acetyl-3-aminobut-2-enyl)propanedioate |
InChI |
InChI=1S/C13H21NO5/c1-5-18-12(16)11(13(17)19-6-2)7-10(8(3)14)9(4)15/h11H,5-7,14H2,1-4H3 |
InChI 键 |
ZLQWHRDZYBBMSA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC(=C(C)N)C(=O)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(5-Cyanofuran-2-yl)methylidene]propanedinitrile](/img/structure/B14306150.png)
![Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14306167.png)

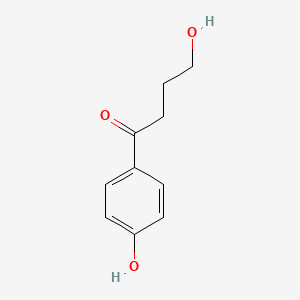

![1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene)](/img/structure/B14306192.png)

![2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione](/img/structure/B14306200.png)
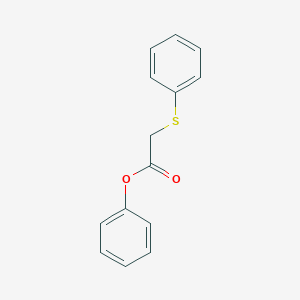

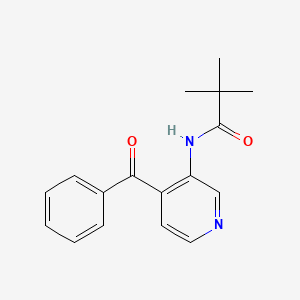
silane](/img/structure/B14306216.png)

